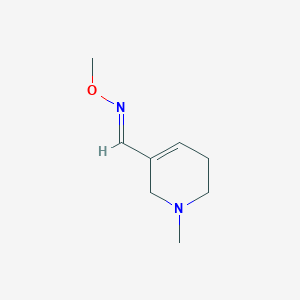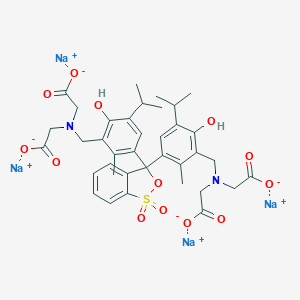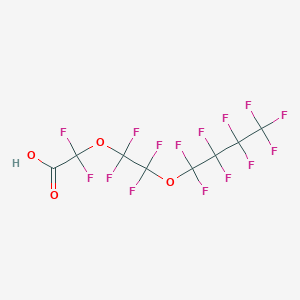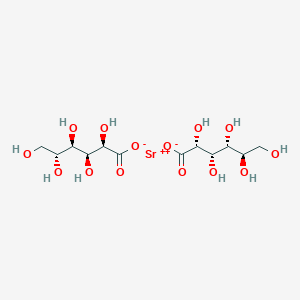
3,4-Difluorobenzoylacetonitrile
説明
3,4-Difluorobenzoylacetonitrile is a chemical compound that serves as an important intermediate in the synthesis of selective herbicides, such as cyhalofop butyl. Its synthesis involves a series of reactions starting from 3,4-dichlorobenzoyl chloride, including amidation, dehydration, and fluorination processes. This compound is significant due to its potential industrial applications in the agricultural sector .
Synthesis Analysis
The synthesis of 3,4-difluorobenzoylacetonitrile has been approached through different methods. One method involves the conversion of 3,4-dichlorobenzoyl chloride through a sequence of chemical reactions that include amidation, dehydration, and fluorination, which could be scaled for industrial production . Another method reported the step-by-step fluorination of 3,4-dichlorobenzonitrile, which resulted in high yields and improved control over side reactions such as cooking, polymerization, and darkening compared to previous methods . Additionally, a halogen-exchange fluorination technique using spray-dried potassium fluoride and tetraphenylphosphonium bromide in 1,3-dimethylimidazolidine-2-one has been developed. This method also suggests that 4-chloro-3-fluorobenzonitrile may be a key intermediate in the synthesis of 3,4-difluorobenzoylacetonitrile .
Molecular Structure Analysis
While the provided data does not include direct information on the molecular structure analysis of 3,4-difluorobenzoylacetonitrile, similar compounds such as 3- and 4-pyridylacetonitriles have been studied using spectroscopic methods and density functional theory (DFT) computations. These studies involve the evaluation of torsional potential energies and the assignment of vibrational modes using potential energy distribution (PED) in DFT computations . Such analyses are crucial for understanding the physical and chemical properties of the molecule, which can be inferred to be similar for 3,4-difluorobenzoylacetonitrile.
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 3,4-difluorobenzoylacetonitrile are crucial for its production. The halogen-exchange fluorination reaction is particularly noteworthy, as it allows for the production of various fluorobenzonitriles from their corresponding chlorobenzonitrile derivatives. This reaction is performed at high temperatures in a pressure reactor and is a key step in the synthesis of 3,4-difluorobenzoylacetonitrile .
Physical and Chemical Properties Analysis
The physical and chemical properties of 3,4-difluorobenzoylacetonitrile are not directly discussed in the provided papers. However, the synthesis methods suggest that the compound is stable enough to be produced in high yields and can be handled effectively during the synthesis process . The related studies on pyridylacetonitriles provide insights into the spectroscopic properties and quantum chemical characteristics, which include the evaluation of hyperpolarizability, polarizability, and dipole moment values. These properties are indicative of the molecule's non-linear optical (NLO) response and are determined using DFT methods .
科学的研究の応用
-
Biochar application increases sorption of nitrification inhibitor 3,4-dimethylpyrazole phosphate in soil
-
Experiment and Molecular Dynamic Simulation on Performance of 3,4-Bis (3-nitrofurazan-4-yl)furoxan (DNTF) Crystals Coated with Energetic Binder GAP
Safety And Hazards
特性
IUPAC Name |
3-(3,4-difluorophenyl)-3-oxopropanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F2NO/c10-7-2-1-6(5-8(7)11)9(13)3-4-12/h1-2,5H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMUDJKIYVPYJNF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)CC#N)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70374240 | |
| Record name | 3,4-Difluorobenzoylacetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70374240 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Difluorobenzoylacetonitrile | |
CAS RN |
71682-97-8 | |
| Record name | 3,4-Difluorobenzoylacetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70374240 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,4-Difluorobenzoylacetonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
















試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[2-(2-bromophenyl)ethyl]-1H-imidazole](/img/structure/B157183.png)


![1H-1,2,3-Triazolo[4,5-d]pyrimidin-5-amine](/img/structure/B157187.png)








